1-(5-Methoxy-8-quinolyliminomethyl)-2-naphthol
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Overview
Description
1-[(E)-[(5-METHOXYQUINOLIN-8-YL)IMINO]METHYL]NAPHTHALEN-2-OL is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a quinoline and naphthalene moiety, connected through an imine linkage. It is often used in research due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-[(5-METHOXYQUINOLIN-8-YL)IMINO]METHYL]NAPHTHALEN-2-OL typically involves the condensation reaction between 5-methoxyquinoline-8-carbaldehyde and 2-hydroxy-1-naphthaldehyde. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The resulting Schiff base is then purified through recrystallization or column chromatography to obtain the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(E)-[(5-METHOXYQUINOLIN-8-YL)IMINO]METHYL]NAPHTHALEN-2-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline and naphthalene derivatives.
Reduction: Reduction reactions can convert the imine linkage to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinoline-8-carboxylic acid and 2-hydroxy-1-naphthoic acid.
Reduction: 1-[(E)-[(5-METHOXYQUINOLIN-8-YL)AMINO]METHYL]NAPHTHALEN-2-OL.
Substitution: Various substituted quinoline and naphthalene derivatives, depending on the nucleophile used.
Scientific Research Applications
1-[(E)-[(5-METHOXYQUINOLIN-8-YL)IMINO]METHYL]NAPHTHALEN-2-OL has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antioxidant activities.
Industry: Used in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of 1-[(E)-[(5-METHOXYQUINOLIN-8-YL)IMINO]METHYL]NAPHTHALEN-2-OL is primarily related to its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biological effects. For example, the compound’s antimicrobial activity is thought to result from its ability to disrupt microbial cell membranes and interfere with essential enzymatic processes .
Comparison with Similar Compounds
Similar Compounds
1-[(E)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)IMINO]METHYL]NAPHTHALEN-2-OL: Similar structure but with a pyrimidine moiety instead of quinoline.
1-[(E)-[(3-NITROPHENYL)IMINO]METHYL]NAPHTHALEN-2-OL: Contains a nitrophenyl group instead of methoxyquinoline.
Uniqueness
1-[(E)-[(5-METHOXYQUINOLIN-8-YL)IMINO]METHYL]NAPHTHALEN-2-OL is unique due to its specific combination of quinoline and naphthalene moieties, which confer distinct chemical and biological properties. Its ability to form stable metal complexes and its potential antimicrobial and antioxidant activities make it a valuable compound for various research applications.
Properties
Molecular Formula |
C21H16N2O2 |
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Molecular Weight |
328.4 g/mol |
IUPAC Name |
1-[(5-methoxyquinolin-8-yl)iminomethyl]naphthalen-2-ol |
InChI |
InChI=1S/C21H16N2O2/c1-25-20-11-9-18(21-16(20)7-4-12-22-21)23-13-17-15-6-3-2-5-14(15)8-10-19(17)24/h2-13,24H,1H3 |
InChI Key |
WDAWHBXZACTWTN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=CC=NC2=C(C=C1)N=CC3=C(C=CC4=CC=CC=C43)O |
Origin of Product |
United States |
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